molecular formula C22H30N2O2S B2399752 2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide CAS No. 955613-49-7

2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide

Cat. No.: B2399752
CAS No.: 955613-49-7
M. Wt: 386.55
InChI Key: UPDCIOHHRFFONF-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The next step involves the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. Finally, the ethanesulfonamide group is added via a sulfonation reaction using ethanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive sulfonamides.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

2-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide is unique due to its complex structure, which combines a phenyl group, a tetrahydroquinoline moiety, and an ethanesulfonamide group. This combination of functional groups may confer unique biological activities and chemical reactivity, distinguishing it from simpler sulfonamides.

Properties

IUPAC Name

2-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-2-15-24-16-6-9-21-18-20(10-11-22(21)24)12-14-23-27(25,26)17-13-19-7-4-3-5-8-19/h3-5,7-8,10-11,18,23H,2,6,9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDCIOHHRFFONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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